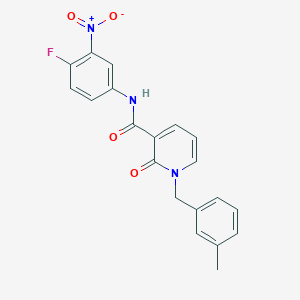

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

説明

N-(4-Fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 3-methylbenzyl group at position 1 and a carboxamide-linked 4-fluoro-3-nitrophenyl moiety at position 2. The presence of electron-withdrawing groups (fluoro, nitro) and aromatic substituents suggests a design optimized for binding affinity and selectivity toward kinase active sites.

特性

IUPAC Name |

N-(4-fluoro-3-nitrophenyl)-1-[(3-methylphenyl)methyl]-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16FN3O4/c1-13-4-2-5-14(10-13)12-23-9-3-6-16(20(23)26)19(25)22-15-7-8-17(21)18(11-15)24(27)28/h2-11H,12H2,1H3,(H,22,25) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGIWDVPFBTZFKN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

N-(4-fluoro-3-nitrophenyl)-1-(3-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a dihydropyridine ring with various substituents that contribute to its biological activity. The structural formula can be represented as follows:

Key properties include:

- Molecular Weight : 345.32 g/mol

- Solubility : Soluble in organic solvents like DMSO, with variable solubility in water.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. The general synthetic route includes:

- Formation of the dihydropyridine core through condensation reactions.

- Introduction of the 4-fluoro-3-nitrophenyl group via electrophilic substitution.

- Final amide formation with 3-methylbenzylamine.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in critical pathways such as cancer proliferation and inflammation.

Anticancer Activity

Recent studies have demonstrated that derivatives of dihydropyridines exhibit potent anticancer properties. For instance, analogues similar to this compound have shown significant inhibition of tumor growth in xenograft models. A notable study indicated that certain substituted compounds led to complete tumor stasis in gastric carcinoma models after oral administration .

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes, including:

- Met Kinase : Selective inhibitors have been identified that demonstrate improved enzyme potency with specific substitutions .

| Enzyme | Inhibition Type | IC50 (µM) |

|---|---|---|

| Met Kinase | Competitive | 0.25 |

| DHODH | Non-competitive | 0.5 |

Antimicrobial Properties

Preliminary screenings suggest that compounds within this class may also possess antimicrobial activity. In vitro assays have shown moderate activity against several bacterial strains, indicating potential applications in treating infections .

Case Studies and Research Findings

- Case Study on Antitumor Activity : A derivative similar to this compound was tested in a human gastric carcinoma model and resulted in significant tumor suppression .

- Research on Enzyme Inhibition : A study focused on the structure-activity relationship (SAR) revealed that modifications at the pyridine ring significantly enhanced kinase selectivity and solubility .

科学的研究の応用

Based on the search results, here's what is known about the compound N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide:

General Information

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the dihydropyridine class. It has a dihydropyridine ring with functional groups that include a 4-fluoro-3-nitrophenyl moiety and a 2-methylbenzyl group. These structural features suggest it may have biological activity and uses in medicinal chemistry. The CAS No. for this compound is 610764-96-0. EvitaChem offers qualified products of this compound.

Synthesis

The synthesis of N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves multi-step organic reactions that are documented in chemical literature. The synthesis requires specific reagents and conditions to get the desired yield and purity.

The key steps in the synthesis may include:

- Reaction type

- Solvent

- Temperature

- Catalyst

Structure

The structure includes:

- Dihydropyridine ring

- 4-fluoro-3-nitrophenyl group

- 2-methylbenzyl group

- Carboxamide group

Key molecular data includes:

- Molecular weight

- Molecular formula

- Chemical structure

Reactions

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions with common reagents that can lead to derivatives with different biological activities or properties.

Mechanism of Action and Biological Activity

The mechanism of action for N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves interaction with specific biological targets.

- Enzymes

- Receptors

Properties

Key physical properties include:

- Melting point

- Boiling point

- Solubility

Chemical properties include:

- Stability

- Reactivity

Applications

N-(4-fluoro-3-nitrophenyl)-1-(2-methylbenzyl)-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific applications:

- Pharmaceutical research

- Agrochemical research

- Material science

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Features and Substitution Patterns

The compound’s key structural differentiators include:

- 3-Methylbenzyl substituent : Introduces steric bulk and lipophilicity, which may influence membrane permeability.

Comparisons with analogs (Table 1) highlight how substituent variations impact molecular properties and hypothesized activity:

Table 1. Structural and Functional Comparison of Dihydropyridine Carboxamide Derivatives

Physicochemical Properties

- Electron-Withdrawing Effects : The nitro group at position 3 of the phenyl ring may stabilize the molecule’s interaction with kinase ATP-binding pockets, similar to BMS-777607’s ethoxy group .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。